molecular formula C15H21N5O2S B2817828 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide CAS No. 1448060-04-5

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide

Cat. No. B2817828
CAS RN: 1448060-04-5
M. Wt: 335.43
InChI Key: SRNCOEVNYZEFFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrimidine ring attached to a benzenesulfonamide group via a nitrogen atom. The pyrimidine ring would have dimethylamino groups attached at the 2 and 4 positions.

Scientific Research Applications

Anti-HIV Activity

A series of derivatives similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide have been synthesized and evaluated for their potential as anti-HIV agents. For instance, compounds with a structure like N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-mercapto-5-methylbenzenesulfonamide have shown promising anti-HIV-1 activity, with some exhibiting good effectiveness and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).

Antibacterial and Antifungal Activities

Pyrimidine derivatives, including those related to the chemical , have been assessed for their antibacterial and antifungal properties. Research has shown that compounds like 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol have significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the pathogenic fungus Aspergillus niger (Khan et al., 2015).

Antitumor Applications

Sulfonamide derivatives, which are structurally related to the mentioned compound, have been designed and synthesized for their potential use as antitumor agents. These compounds, including variations like 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, have been investigated for their therapeutic index and found to exhibit high antitumor activity with low toxicity (Huang, Lin, & Huang, 2001).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of compounds with structures similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide. Studies have focused on understanding the properties and potential applications of these compounds in various fields (Schmidt, 2002).

Catalysis in Synthesis

These compounds have been used in catalytic roles for synthesizing other chemical entities. For instance, 4-(N,N-Dimethylamino)pyridine (DMAP) has been used as a catalyst in the synthesis of novel pyrrolo[2,3-D]pyrimidine derivatives (Khashi, Davoodnia, & Chamani, 2014).

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-11-7-6-8-12(9-11)23(21,22)18-13-10-16-15(20(4)5)17-14(13)19(2)3/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCOEVNYZEFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide

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